

Application Notes and Protocols for KMG-104-AM Cell Loading

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Compound of Interest

Compound Name: KMG-104

Cat. No.: B15364599

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Introduction

KMG-104-AM is a cell-permeant, fluorescent indicator designed for the sensitive and selective detection of intracellular magnesium ions (Mg^{2+}).^{[1][2][3]} As an acetoxymethyl (AM) ester derivative, **KMG-104-AM** can readily cross the cell membrane of living cells. Once inside, intracellular esterases cleave the AM ester groups, trapping the active, Mg^{2+} -sensitive form of the probe (**KMG-104**) within the cytosol.^[4] This process enables the real-time visualization and quantification of changes in intracellular Mg^{2+} concentration, a critical second messenger involved in numerous physiological and pathological processes.^[5]

These application notes provide a detailed protocol for loading cells with **KMG-104-AM** and an overview of its mechanism of action and key characteristics.

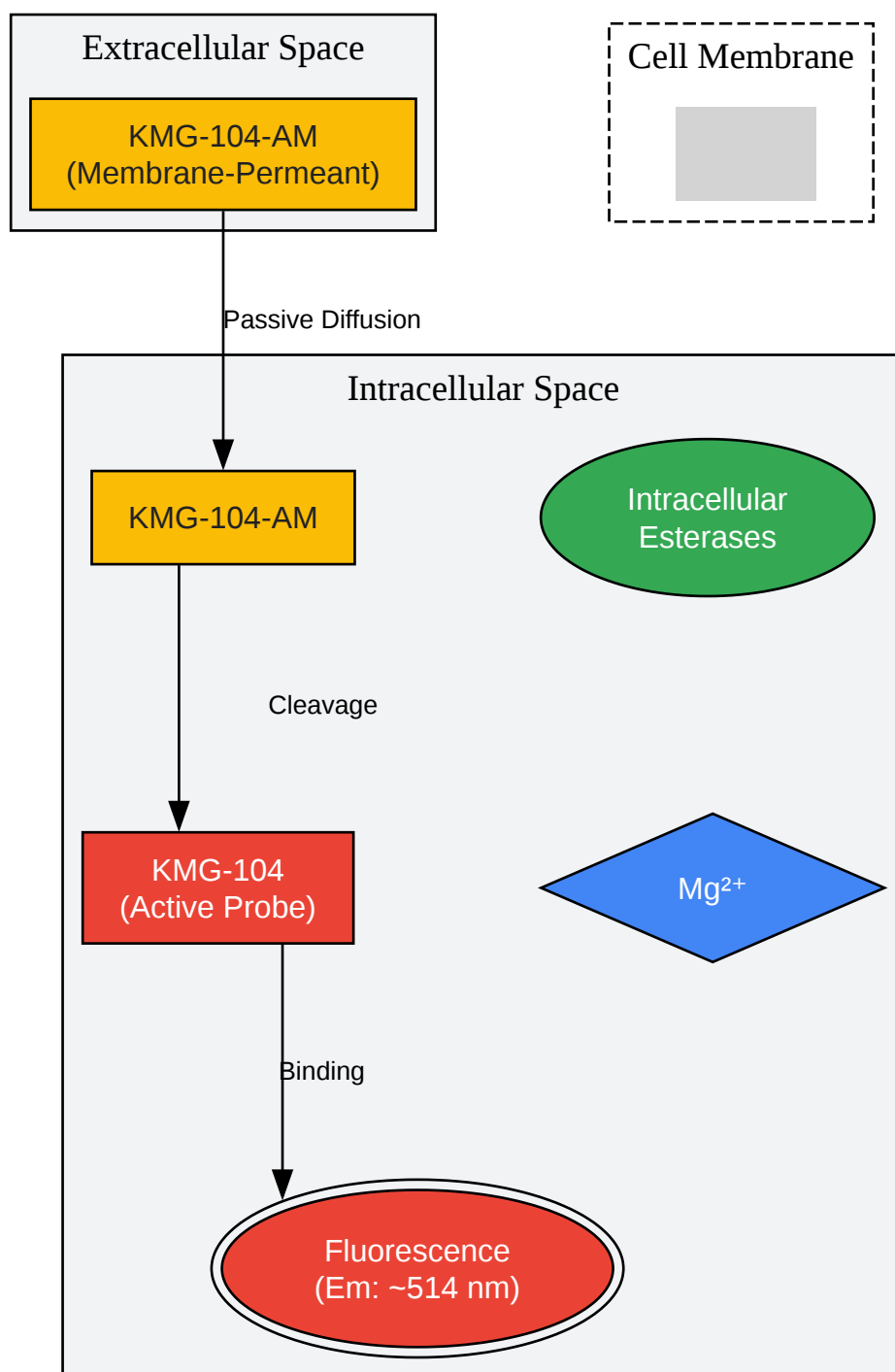
Key Characteristics of KMG-104-AM

KMG-104-AM has been engineered for optimal performance in live-cell imaging applications. Its key features are summarized in the table below.

Property	Value	Reference
Excitation Wavelength (Ex)	~495 nm	[1][3]
Emission Wavelength (Em)	~514 nm	[1][3]
Dissociation Constant (Kd) for Mg ²⁺	~2.1-3 mM	[2][6]
Selectivity	High selectivity for Mg ²⁺ over Ca ²⁺	[6]
Formulation	Acetoxymethyl (AM) ester	[1][3]
Molecular Weight	549.43 g/mol	[1][3]
Chemical Formula	C ₂₈ H ₁₇ F ₂ NO ₉	[1][3]

Mechanism of Action

The cell loading and activation of **KMG-104-AM** is a multi-step process that relies on the probe's chemical design and the natural enzymatic activity of live cells.



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Caption: Mechanism of **KMG-104-AM** cell loading and activation.

Experimental Protocols

The following protocols are provided as a guideline. Optimal conditions for cell type, probe concentration, and incubation time should be determined empirically.

Reagent Preparation

1. **KMG-104-AM** Stock Solution (1-5 mM)

- Prepare a stock solution of **KMG-104-AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- It is recommended to aliquot the stock solution into single-use volumes and store at -20°C, protected from light, to avoid repeated freeze-thaw cycles and moisture contamination.[7]

2. Pluronic™ F-127 Stock Solution (20% w/v in DMSO) (Optional)

- Pluronic™ F-127 is a non-ionic detergent that can aid in the dispersion of AM esters in aqueous loading buffers.[8][9]
- Prepare a 20% (w/v) stock solution in anhydrous DMSO.

3. Loading Buffer

- A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.[10][11] Other physiological buffers can also be used.
- The loading buffer should be serum-free and free of primary or secondary amines (e.g., Tris), as these can cleave the AM esters.[8]

Cell Loading Protocol

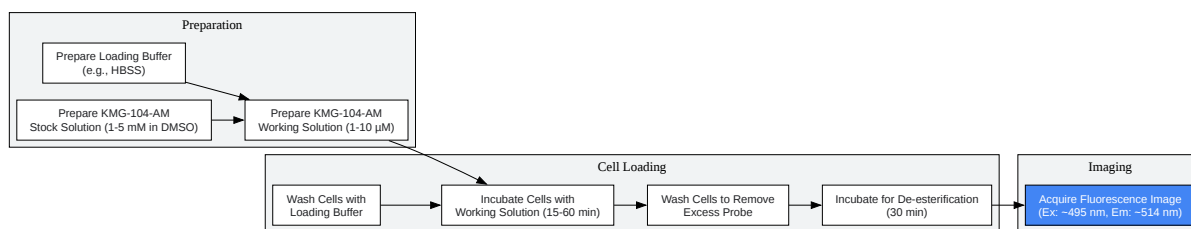
This protocol is designed for adherent cells in a 96-well plate format but can be adapted for other culture vessels and suspension cells.

- **Cell Seeding:** Seed cells in the desired culture vessel and allow them to adhere and reach the desired confluency.
- **Prepare Working Solution:**

- On the day of the experiment, thaw the **KMG-104-AM** stock solution.
- Optional: If using Pluronic™ F-127, mix an equal volume of the 20% Pluronic™ F-127 stock solution with the **KMG-104-AM** stock solution before diluting in the loading buffer.[12]
- Dilute the **KMG-104-AM** stock solution into the serum-free loading buffer to a final working concentration of 1-10 μM . The optimal concentration should be determined experimentally. [8]
- Cell Loading:
 - Remove the culture medium from the cells.
 - Wash the cells once with the loading buffer.
 - Add the **KMG-104-AM** working solution to the cells.
 - Incubate for 15-60 minutes at 20-37°C, protected from light.[8][12] The optimal incubation time and temperature will vary depending on the cell type.
- Washing:
 - Remove the loading solution.
 - Wash the cells two to three times with fresh, indicator-free loading buffer to remove any extracellular probe.[8]
- De-esterification:
 - Add fresh loading buffer to the cells.
 - Incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular **KMG-104-AM**.[7][13]
- Imaging:
 - The cells are now ready for fluorescence imaging.

- Excite the cells at ~495 nm and measure the emission at ~514 nm using a fluorescence microscope, plate reader, or flow cytometer.

Experimental Workflow



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Caption: Experimental workflow for **KMG-104-AM** cell loading and imaging.

Data Presentation

The following table summarizes the recommended concentrations and incubation times for the cell loading protocol.

Parameter	Recommended Range	Notes
KMG-104-AM Stock Solution	1-5 mM in anhydrous DMSO	Prepare fresh or store in single-use aliquots at -20°C.[7][14]
KMG-104-AM Working Solution	1-10 µM in serum-free buffer	Optimal concentration should be determined empirically.[8]
Pluronic™ F-127 (Optional)	0.02-0.04% final concentration	Aids in dispersing the AM ester in the aqueous loading buffer.[9][15]
Loading Incubation Time	15-60 minutes	Varies with cell type and temperature.[8][12]
Loading Temperature	20-37°C	Lower temperatures may reduce compartmentalization of the dye.[16]
De-esterification Time	30 minutes	Allows for complete hydrolysis of the AM ester by intracellular esterases.[7][13]

Troubleshooting

- Low Fluorescence Signal:
 - Increase the concentration of **KMG-104-AM** in the working solution.
 - Increase the incubation time.
 - Ensure that the loading buffer is serum-free.
- High Background Fluorescence:
 - Ensure adequate washing after the loading step to remove all extracellular probe.
 - Decrease the concentration of **KMG-104-AM**.

- Cell Death:
 - Decrease the concentration of **KMG-104-AM**.
 - Decrease the incubation time.
 - Ensure the loading buffer is appropriate for the cell type and at the correct pH.
- Compartmentalization of the Dye:
 - Lower the loading temperature.
 - Decrease the loading concentration and/or incubation time.

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